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Compound of Interest

Compound Name: 2-Ethylhexyl iodide
CAS No.: 1653-16-3
Cat. No.: B167319
Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques used to confirm the
structure of 2-Ethylhexyl iodide. By examining predicted and experimental data for 2-
Ethylhexyl iodide and its alternatives, this document serves as a practical resource for the
structural elucidation of alkyl halides.

Comparative Spectroscopic Data

The structural confirmation of 2-Ethylhexyl iodide relies on a combination of spectroscopic
methods. This table summarizes the expected and observed data from *H NMR, 3C NMR,
Mass Spectrometry, and Infrared (IR) Spectroscopy. For a comprehensive comparison, data for
2-Ethylhexyl bromide and 1-lodooctane are also presented.
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Spectroscopic
Technique

2-Ethylhexyl lodide
(Predicted/Expecte
d)

2-Ethylhexyl
Bromide
(Experimental/Pred
icted)

1-lodooctane
(Experimental)

1H NMR (CDCls, ppm)

~3.18 (d, 2H, -CHal),
~1.55 (m, 1H, -CH-),
~1.2-1.4 (m, 8H, -
CHz2-), ~0.8-0.9 (m,
6H, -CHs3)

~3.3 (d, 2H, -CH=Br),
~1.6 (m, 1H, -CH-),
~1.3-1.5 (m, 8H, -
CHz-), ~0.9 (m, 6H, -
CHs)[1]

3.19 (t, 2H, -CHz2l),
1.83 (quint, 2H), 1.2-
1.4 (m, 10H), 0.88 {t,
3H)[2]

13C NMR (CDCls,
ppm)

~11 (-CHal), ~40 (-
CH-), ~31, ~29, ~23,
~14, ~11 (alkyl chain)

~36 (-CHzBr), ~41 (-
CH-), ~31, ~29, ~23,
~14, ~11 (alkyl chain)
[3]

9.9 (-CHz2l), 22.6,
28.7,29.1, 31.8, 335
(alkyl chain), 14.1 (-
CHs)[4]

Mass Spec. (m/z)

M+ at 240, [M-1]* at
113 (base peak),
fragments at 85, 71,
57,43

M+ at 192/194 (1:1),
[M-Br]* at 113 (base
peak), fragments at

85, 71, 57, 43[5]

M+ at 240, [M-1]* at
113, fragments at 99,
85, 71, 57, 43[6]

IR Spectroscopy

(cm™)

~2850-2960 (C-H
stretch), ~1460 (C-H
bend), ~1200 (C-H
wag), ~500-600 (C-I
stretch)

~2850-2960 (C-H
stretch), ~1460 (C-H
bend), ~1250 (C-H
wag), ~550-650 (C-Br
stretch)[7]

~2850-2960 (C-H
stretch), ~1465 (C-H
bend), ~1215 (C-H
wag), ~590 (C-I
stretch)[6][8]

Experimental Workflow and Methodologies

The structural confirmation of a synthesized product like 2-Ethylhexyl iodide follows a logical

workflow, starting from sample preparation to the acquisition and interpretation of spectroscopic

data.
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Workflow for Spectroscopic Structure Confirmation
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Caption: General workflow for the spectroscopic confirmation of a chemical structure.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
e Sample Preparation:

o Dissolve 5-10 mg of the purified 2-Ethylhexyl iodide in approximately 0.6 mL of
deuterated chloroform (CDCls).
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o Transfer the solution to a 5 mm NMR tube.

o Ensure the solution is free of any particulate matter.

e 'H NMR Acquisition:

o

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

o Use a standard single-pulse experiment.

o Set the spectral width to cover a range of -2 to 12 ppm.

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-
32 scans).

o Process the data with Fourier transformation, phase correction, and baseline correction.

o Integrate the signals and reference the spectrum to the residual solvent peak (CHClIs at
7.26 ppm).

e 13C NMR Acquisition:

[¢]

Acquire the spectrum on the same spectrometer.

[¢]

Use a proton-decoupled pulse sequence.

[e]

Set the spectral width to cover a range of 0 to 220 ppm.

o

Acquire a larger number of scans (typically 512 or more) due to the lower natural
abundance of 13C.

o

Process the data similarly to the *H spectrum and reference it to the CDCIs solvent peak
(77.16 ppm).

2. Mass Spectrometry (MS)

e Sample Preparation:
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o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic
solvent such as methanol or acetonitrile.

o Data Acquisition (Electron lonization - EI):

o Introduce the sample into the mass spectrometer, often via a direct insertion probe or
through a gas chromatograph (GC-MS).

o Use a standard electron ionization energy of 70 eV.

o Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500.

3. Infrared (IR) Spectroscopy

e Sample Preparation:

o For a liquid sample like 2-Ethylhexyl iodide, a neat spectrum can be obtained by placing
a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

o Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a
drop of the liquid directly on the ATR crystal.

o Data Acquisition (Fourier Transform Infrared - FTIR):

o Record the spectrum over a range of 4000 to 400 cm~1.

o Acquire a background spectrum of the clean salt plates or ATR crystal.

o Acquire the sample spectrum and ratio it against the background to obtain the final
absorbance or transmittance spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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